3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)-
Overview
Description
3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- is a heterocyclic compound that features a unique combination of isothiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-5-(5-pyrimidinyl)thioamide with a suitable oxidizing agent to form the isothiazolethione ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolethione ring to its corresponding thiol or thione derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Isothiazolethione derivatives: Compounds with similar isothiazolethione rings but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.
Uniqueness: The combination of isothiazolethione and pyrimidine rings in 3(2H)-Isothiazolethione, 2-ethyl-4-methyl-5-(5-pyrimidinyl)- provides a unique structural framework that is not commonly found in other compounds. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethyl-4-methyl-5-pyrimidin-5-yl-1,2-thiazole-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-3-13-10(14)7(2)9(15-13)8-4-11-6-12-5-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOWXTXIVSTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=S)C(=C(S1)C2=CN=CN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20768973 | |
Record name | 2-Ethyl-4-methyl-5-(pyrimidin-5-yl)-1,2-thiazole-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20768973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138467-88-6 | |
Record name | 2-Ethyl-4-methyl-5-(pyrimidin-5-yl)-1,2-thiazole-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20768973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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